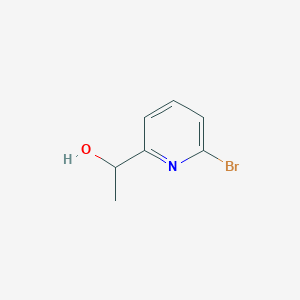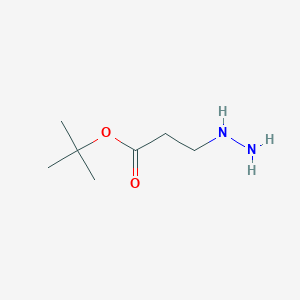
(2-Chloro-4-(chloromethyl)phenyl)(methyl)sulfane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "(2-Chloro-4-(chloromethyl)phenyl)(methyl)sulfane" is a type of organosulfur compound that contains a sulfanyl group attached to a chlorinated aromatic ring and a chloromethyl group. While the provided papers do not directly discuss this compound, they do provide insights into the chemistry of related sulfanyl compounds, which can help us understand the potential reactivity and properties of the compound .
Synthesis Analysis
The synthesis of related sulfanyl compounds often involves the use of sodium sulfide or sodium benzenethiolate as a source of the sulfanyl group. For example, in the synthesis of 1-(4-methylpent-2-enyl)-2-(4-phenylbut-2-enyl)disulfane, sodium sulfide was used along with organobromine precursors to construct the disulfane structure . Similarly, arylmethylene cyclopropylcarbinols were converted to their corresponding sulfanes using sodium benzenethiolate . These methods suggest that the synthesis of "(2-Chloro-4-(chloromethyl)phenyl)(methyl)sulfane" could potentially be achieved through similar nucleophilic substitution reactions or by using sodium sulfide to introduce the sulfanyl group.
Molecular Structure Analysis
The molecular structure of sulfanyl compounds is often characterized by spectroscopic techniques such as FT-IR and FT-Raman, as well as by computational methods like density functional theory (DFT) . The equilibrium geometry, vibrational wave numbers, and other molecular properties can be predicted and analyzed to understand the stability and conformational preferences of the molecule. For instance, the molecular structure of chloro(triphenylmethyl)sulfanes was determined using X-ray crystallography, revealing the space group and cell parameters of these compounds .
Chemical Reactions Analysis
Sulfanyl compounds can undergo various chemical reactions, including nucleophilic substitution, rearrangement, and decomposition. For example, bis-(1-chloro-3-phenoxy-prop-2-yl)-sulfanes were found to undergo nucleophilic displacement with a range of nucleophiles, with a tendency for β-elimination of HCl . The thermal rearrangement of arylmethylene cyclopropylcarbinols to their corresponding sulfanes can result in the formation of different isomers upon heating . Additionally, the decomposition of chloro(triphenylmethyl)sulfanes above their melting points leads to the formation of triphenylchloromethane and various allotropes of sulfur .
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfanyl compounds can be quite diverse, depending on their molecular structure. The spectroscopic investigation of a related compound revealed insights into its vibrational spectral properties, hyperconjugative interactions, and charge delocalization . The nonlinear optical behavior and molecular electrostatic potential (MEP) of these compounds can also be theoretically predicted, providing information about the distribution of charges within the molecule . The decomposition behavior of chloro(triphenylmethyl)sulfanes and their reactivity with dienes suggest that these compounds can transfer sulfur species in reactions .
Mécanisme D'action
Target of Action
It’s known that organosulfur compounds often interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
Organosulfur compounds are known to interact with their targets through various mechanisms, such as covalent bonding, hydrogen bonding, and van der waals interactions .
Biochemical Pathways
Organosulfur compounds are known to participate in a variety of biochemical reactions, including redox reactions and enzymatic processes .
Pharmacokinetics
Organosulfur compounds are generally well-absorbed and distributed throughout the body, metabolized by various enzymes, and excreted primarily in the urine .
Result of Action
Organosulfur compounds are known to have a variety of biological effects, including antimicrobial, anticancer, and antioxidant activities .
Propriétés
IUPAC Name |
2-chloro-4-(chloromethyl)-1-methylsulfanylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2S/c1-11-8-3-2-6(5-9)4-7(8)10/h2-4H,5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDAAPXAACBSAHC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=C(C=C1)CCl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30648499 |
Source


|
| Record name | 2-Chloro-4-(chloromethyl)-1-(methylsulfanyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30648499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
109418-89-5 |
Source


|
| Record name | 2-Chloro-4-(chloromethyl)-1-(methylsulfanyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30648499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-chloro-4-(chloromethyl)phenyl)(methyl)sulfane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3a,7a-dihydroxy-5-(1-methyl-1H-indole-3-carbonyl)-hexahydro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B179767.png)

![(2S)-2-[[2-(methylazaniumyl)acetyl]amino]-3-phenylpropanoate](/img/structure/B179772.png)





![[4-(4-Amino-6-bromoquinazolin-2-yl)piperazin-1-yl]-(furan-2-yl)methanone](/img/structure/B179782.png)



![2-chloro-5-ethyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B179793.png)